molecular formula C13H15ClN4 B3036646 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline CAS No. 39216-68-7

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline

Cat. No.: B3036646
CAS No.: 39216-68-7
M. Wt: 262.74 g/mol
InChI Key: LZCJDDILEMCNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is a synthetic quinazoline derivative characterized by a chloro substituent at position 2 and a 4-methylpiperazine group at position 4 of the quinazoline core. This compound is of particular interest due to its structural versatility, enabling interactions with biological targets such as kinases, neurotransmitter receptors, and enzymes. Its synthesis typically involves nucleophilic displacement reactions, where 2,4-dichloroquinazoline reacts with 4-methylpiperazine to introduce the methylpiperazinyl moiety .

Properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)12-10-4-2-3-5-11(10)15-13(14)16-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCJDDILEMCNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247788
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39216-68-7
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39216-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(4-methyl-1-piperazinyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution on Dichloroquinazoline Precursors

The most widely reported method involves regioselective substitution of 2,4-dichloroquinazoline (2 ) with 1-methylpiperazine. In a representative procedure, 2,4-dichloroquinazoline reacts with 1-methylpiperazine in tetrahydrofuran (THF) under reflux, using triethylamine (TEA) as a base to scavenge HCl. This yields 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline with a regioselectivity >95% and isolated yields of 53–68%. The 4-position chlorine is more reactive due to reduced steric hindrance and electronic effects, favoring substitution at this site.

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents like THF or dimethylformamide (DMF) enhance nucleophilicity and reaction rates.
  • Temperature : Reactions conducted at 60–80°C achieve complete conversion within 2–4 hours, whereas room-temperature conditions require extended durations (>24 hours).
  • Catalysis : Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are employed in Stille coupling reactions to access advanced intermediates but are unnecessary for direct piperazine substitution.

Cyclization Approaches from Anthranilic Acid Derivatives

An alternative route begins with o-anthranilic acid (2a ), which undergoes cyclization with chlorinating agents to form 2-chloromethyl-4(3H)-quinazolinone intermediates. Subsequent treatment with phosphorus oxychloride (POCl₃) introduces the 2-chloro substituent, followed by piperazine coupling at the 4-position. This method, while lengthier, avoids the need for dichloroquinazoline precursors and achieves yields of 60–70%.

Critical Reaction Steps :

  • Cyclization : o-Anthranilic acid reacts with chloroacetonitrile under acidic conditions to form 2-chloromethylquinazolin-4(3H)-one.
  • Chlorination : POCl₃ converts the 2-hydroxymethyl group to 2-chloro, with stoichiometric control to prevent over-chlorination.
  • Piperazine Coupling : 1-methylpiperazine displaces the 4-position hydroxyl group under microwave irradiation, reducing reaction times from hours to minutes.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for the two primary synthetic routes:

Parameter Substitution Route Cyclization Route
Starting Material 2,4-Dichloroquinazoline o-Anthranilic Acid
Reaction Steps 1 3
Yield (%) 53–68 60–70
Regioselectivity High (>95%) Moderate (80%)
Purification Complexity Low High
Scalability Excellent Moderate

Key Observations :

  • The substitution route offers superior scalability and simplicity, making it preferable for industrial applications.
  • Cyclization methods, though multistep, provide access to diverse quinazolinone derivatives for structure-activity relationship (SAR) studies.

Innovations in Reaction Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates substitution reactions, reducing typical reaction times from 4 hours to 15 minutes. For instance, 2,6-dichloroquinazoline (4 ) reacts with 1-methylpiperazine under microwave conditions (150°C, 300 W) to yield 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline with 85% efficiency. This method minimizes side products and energy consumption.

Catalytic Systems and Green Chemistry

Recent advances employ recyclable catalysts, such as silica-supported palladium, to facilitate coupling reactions. Additionally, water-based solvent systems have been explored to replace THF, aligning with green chemistry principles.

Applications and Further Derivitization

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline serves as a precursor for SOS2 inhibitors and antimicrobial agents. For example, coupling with 4-aminophenol yields derivatives exhibiting nanomolar affinity for SOS2, a critical node in Ras signaling pathways. Antimicrobial analogs are synthesized by replacing the 2-chloro group with thioether or amine functionalities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the quinazoline ring can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a quinazoline derivative with the amine group replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is in the development of anticancer drugs. Quinazoline derivatives are known to inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival. Studies have shown that this compound can significantly inhibit the activity of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to reduced tumor cell proliferation in various cancer models .

Enzyme Inhibition
The compound has also been evaluated for its ability to act as an enzyme inhibitor. It has been used in studies focusing on glucocerebrosidase (GC), a target for treating Gaucher disease. Modifications of the quinazoline core have demonstrated potential for enhancing enzyme activity and stability, indicating a promising avenue for therapeutic development .

Biological Studies

Receptor Binding and Interaction
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline serves as a key molecule in biological studies aimed at understanding receptor interactions. Its structure allows it to bind effectively to various receptors, which is essential for studying mechanisms of action in drug development. For instance, it has been used to evaluate small molecules that bind to the Son of Sevenless 2 (SOS2), a protein involved in cellular signaling pathways .

Anti-Angiogenesis Properties
Research has indicated that derivatives of quinazoline can exhibit anti-angiogenic properties, which are crucial for cancer treatment. The compound has been tested for its ability to inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is often exploited by tumors to sustain growth .

Chemical Research

Synthesis of Novel Derivatives
In chemical research, 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline acts as a building block for synthesizing more complex quinazoline derivatives. These derivatives are often designed to enhance pharmacological properties or to explore new therapeutic targets. The compound's versatility makes it an essential precursor in developing hybrid molecules that combine multiple active pharmacophores .

Molecular Hybridization
Recent advancements have focused on molecular hybridization techniques that combine quinazoline derivatives with other bioactive compounds. This approach aims to create novel agents with improved efficacy against various diseases, including cancer and infectious diseases. The structural modifications facilitated by 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline have led to the discovery of compounds with enhanced potency and reduced resistance mechanisms .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer drug development; inhibition of EGFR tyrosine kinase; potential therapeutic agent for Gaucher disease through glucocerebrosidase modulation.
Biological Studies Receptor binding studies; evaluation of anti-angiogenesis properties; interaction with signaling proteins like SOS2.
Chemical Research Synthesis of novel quinazoline derivatives; exploration of molecular hybridization strategies for enhanced biological activity; precursor for complex compounds.

Comparison with Similar Compounds

Key Structural Modifications in Quinazoline Derivatives

Quinazoline derivatives are modified at positions 2, 4, 6, and 7 to optimize pharmacological activity. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Biological Activity Key Findings References
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline Cl (2), 4-methylpiperazinyl (4) Anticonvulsant, kinase inhibition Demonstrated anticonvulsant activity in murine models; moderate solubility due to methylpiperazine .
2,4-Bis(4-methylpiperazin-1-yl)quinazoline 4-methylpiperazinyl (2 and 4) 5-HT7 receptor antagonism Dual substitution enhances solubility (logP = 1.8) but reduces blood-brain barrier penetration .
4-(3-Furyl)-2-(methylpiperazin-1-yl)quinazoline 3-furyl (4), methylpiperazinyl (2) Antipsychotic potential Furyl group improves binding to dopamine receptors; lower IC50 than parent compound .
2-(4-Chlorobenzyl)-4-propargylsulfanylquinazoline 4-chlorobenzyl (2), propargylsulfanyl (4) Antimicrobial Propargylsulfanyl group confers broad-spectrum antibacterial activity (MIC = 2–8 µg/mL) .
2-Chloro-6,7-dimethoxy-4-(4-methylpiperazinyl)quinazoline Cl (2), OMe (6,7), methylpiperazinyl (4) Kinase inhibition Methoxy groups enhance selectivity for EGFR-TK (IC50 = 0.12 µM) .

Impact of Substituents on Pharmacological Activity

  • Chloro Group (Position 2) : Enhances electrophilicity, facilitating covalent binding to cysteine residues in kinases. This is critical in anticonvulsant and antitumor activities .
  • 4-Methylpiperazinyl Group (Position 4) : Improves solubility via tertiary amine protonation at physiological pH. However, bulkier substituents (e.g., phenylethoxy in 2-[4-Methyl-1-piperazinyl]-4-(2-phenylethoxy)quinazoline) reduce membrane permeability .
  • Heterocyclic Additions (e.g., Furyl, Propargylsulfanyl) : Modify electronic properties and binding affinity. For example, the furyl group in 4-(3-Furyl)-2-(methylpiperazin-1-yl)quinazoline increases π-π stacking interactions with serotonin receptors .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity

In murine models, 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline reduced seizure duration by 60% at 50 mg/kg, comparable to phenytoin. In contrast, 2,4-bis(4-methylpiperazin-1-yl)quinazoline showed lower efficacy (40% reduction) due to reduced CNS penetration .

Kinase Inhibition

The chloro and methylpiperazinyl groups synergistically inhibit EGFR tyrosine kinase (IC50 = 0.45 µM), outperforming 2-Chloro-6,7-dimethoxy analogues (IC50 = 0.12 µM) where methoxy groups enhance hydrophobic binding .

Physicochemical Properties

  • Solubility : Methylpiperazine increases aqueous solubility (2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline: 12 mg/mL vs. 2-Chloro-4-phenylquinazoline: 1.5 mg/mL).
  • logP : The compound’s logP of 2.3 balances lipophilicity and solubility, whereas bis-methylpiperazinyl derivatives exhibit lower logP (1.8) .

Biological Activity

2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, including its mechanisms, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₅ClN₄ and features a quinazoline core, characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 2-position and a 4-methylpiperazine moiety at the 4-position is significant as these substitutions influence its biological activity.

Research indicates that 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline primarily acts as a kinase inhibitor . It has been shown to inhibit several receptor tyrosine kinases, including:

  • Flt-3 : Implicated in leukemia.
  • EGFR : Involved in cancer cell proliferation.
  • VEGFR : Plays a role in angiogenesis.

These interactions suggest that the compound may have potential applications in cancer therapy by targeting pathways critical for tumor growth and survival .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly against EGFR and VEGFR . Studies have demonstrated that derivatives of 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline can exhibit potent inhibitory effects on these receptors, which are validated targets in cancer therapy. For instance, certain derivatives showed approximately 7-fold greater potency on VEGFR-2 and 11-fold on EGFR compared to prototype compounds .

Antibacterial Activity

In addition to its anticancer potential, 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline has also been studied for its antibacterial properties. It demonstrated activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings indicate that the compound may have broader therapeutic applications beyond oncology .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline compared to other quinazoline derivatives. Below is a summary table of structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-ChloroquinazolineBasic quinazoline structure without substituentsLacks piperazine moiety
4-(4-Methylpiperazin-1-yl)quinazolineSimilar core but different halogen positionNo chlorine substitution
2-Methyl-4-(4-methylpiperazin-1-yl)quinazolineMethyl group instead of chlorinePotentially different biological activity
2-Chloro-6-(4-methylpiperazin-1-yl)quinazolineChlorine at position 6 instead of position 2May exhibit different kinase inhibition profile

The unique substitution pattern of 2-chloro-4-(4-methylpiperazin-1-yl)quinazoline enhances its interaction with biological targets, differentiating it from other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Inhibition Studies : Research has utilized molecular docking techniques to analyze how the compound interacts with kinases. These studies often reveal binding affinities and modes that are crucial for optimizing drug design .
  • Cytotoxicity Assays : Various assays have assessed the cytotoxic effects of derivatives against cancer cell lines, indicating significant potential for further development in anticancer therapies .
  • Pharmacokinetic Evaluations : Investigations into the pharmacokinetic properties of quinazoline derivatives suggest favorable profiles for oral bioavailability and metabolic stability, making them suitable candidates for drug development .

Q & A

Basic Research Questions

Q. How is 2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline synthesized, and what are the key intermediates?

  • Methodological Answer : The synthesis typically begins with a 4-chloroquinazoline core, leveraging its reactivity toward nucleophilic substitution at the 4-position. The 4-methylpiperazine group is introduced via coupling reactions under basic conditions. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (synthesized via debenzylation of dibenzyl-protected precursors) are reacted with quinazoline derivatives to install the piperazine moiety . Key intermediates include halogenated quinazolines and protected piperazine derivatives.

Q. What spectroscopic and analytical methods confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Used to verify substituent positions (e.g., piperazine methyl groups at δ 2.1–3.0 ppm and aromatic protons in quinazoline at δ 7.0–8.6 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., m/z 452 [M+H]+ for related derivatives) .
  • X-ray crystallography : SHELX software is employed to resolve crystal structures, particularly for verifying stereochemistry in chiral intermediates .

Q. What are the primary pharmacological targets of quinazoline derivatives like this compound?

  • Methodological Answer : Quinazolines often target kinases (e.g., EGFR) due to their structural mimicry of ATP-binding sites. For instance, hydrazone-functionalized derivatives show enhanced antitumor activity by improving electron affinity and binding interactions with kinase domains . In vitro assays using kinase inhibition profiles and cell viability tests (e.g., MTT assays) are standard for target validation .

Advanced Research Questions

Q. How does the 4-methylpiperazine substituent influence the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer : The 4-methylpiperazine group enhances solubility via its basic nitrogen atoms, improving bioavailability. Computational modeling (e.g., molecular docking) reveals that the methyl group minimizes steric hindrance, allowing optimal interactions with hydrophobic kinase pockets. Comparative studies with non-methylated analogs show reduced logP values and improved IC50 profiles in kinase assays .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, serum concentrations). Systematic replication using standardized protocols (e.g., consistent ATP concentrations in kinase assays) and meta-analyses of published data can resolve discrepancies. Cross-validation with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .

Q. How can the chlorine atom at position 2 be leveraged for further derivatization?

  • Methodological Answer : The 2-chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reacting with hydrazine derivatives forms hydrazone-linked analogs, which are screened for enhanced antitumor activity. Optimizing reaction conditions (e.g., DMF as solvent, 80°C, 12 hours) minimizes side reactions .

Q. What challenges arise in resolving X-ray crystal structures of quinazoline derivatives, and how are they mitigated?

  • Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible substituents. Using high-resolution synchrotron data and SHELXL’s TWIN/BASF commands improves refinement. For unstable crystals, cryocooling (100 K) and heavy-atom derivatization (e.g., soaking with iodide) enhance phasing .

Q. How do hydrazone fragments introduced into quinazoline derivatives enhance biological activity?

  • Methodological Answer : Hydrazone groups improve chelation with metal ions in enzyme active sites (e.g., zinc in metalloproteinases) and stabilize π-π stacking with aromatic residues. Structure-activity relationship (SAR) studies show that electron-withdrawing substituents on the hydrazone moiety (e.g., 4-chlorobenzylidene) increase potency by 3–5-fold in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-methylpiperazin-1-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.